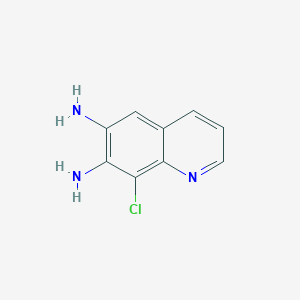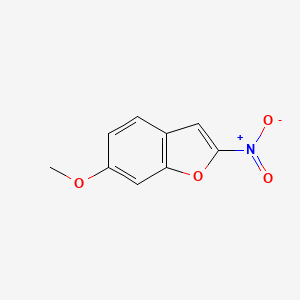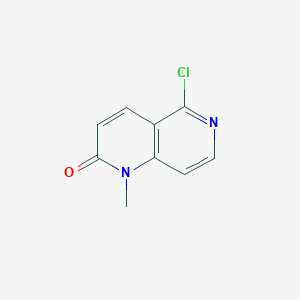
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is a chemical compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide typically involves a multi-step process. One common method includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-nitro-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.
Reduction: Formation of N-(4-amino-6-hydroxy-1,6-dihydropyrimidin-5-yl)isobutyramide.
Substitution: Formation of N-(4-alkylamino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide.
Aplicaciones Científicas De Investigación
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter release in neurodegenerative diseases. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide is unique due to its isobutyramide group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C8H12N4O2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H12N4O2/c1-4(2)7(13)12-5-6(9)10-3-11-8(5)14/h3-4H,1-2H3,(H,12,13)(H3,9,10,11,14) |
Clave InChI |
HSHSTLKZTPFRCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=C(N=CNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)











![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
